molecular formula C10H16N2O3 B13686989 (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile

(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile

Cat. No.: B13686989
M. Wt: 212.25 g/mol
InChI Key: LKHZFNXKDVXDPA-UHFFFAOYSA-N
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Description

(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring, a nitrile group, and a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry is defined by the (2R,3S) configuration, which is crucial for its reactivity and interaction with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection: The hydroxyl group is protected using a Boc group to prevent unwanted reactions.

    Nitrile Introduction: The nitrile group is introduced through a nucleophilic substitution reaction.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis methods while ensuring consistent quality and yield.

    Optimization: Optimizing reaction conditions such as temperature, solvent, and catalysts to maximize efficiency.

    Automation: Utilizing automated systems for reaction monitoring and control to ensure reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of free amine derivatives.

Scientific Research Applications

(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential interactions with enzymes and receptors.

    Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the (2R,3S) configuration.

    Pathways: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-tert-butyldiphenylsilyloxymethylpyrrolidin-3-ol: Similar in structure but with different protecting groups.

    (2R,3S)-3-hydroxy-2-pyrrolidinone: Lacks the nitrile group and Boc protection.

Uniqueness

    Stereochemistry: The (2R,3S) configuration provides unique reactivity and interaction profiles.

    Functional Groups: The combination of hydroxyl, nitrile, and Boc groups offers versatile chemical reactivity.

Properties

IUPAC Name

tert-butyl 2-cyano-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHZFNXKDVXDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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